molecular formula C20H25NO4 B11155057 N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11155057
M. Wt: 343.4 g/mol
InChI Key: HGMZQWOIZSHHCH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a coumarin-derived acetamide compound characterized by a 6-ethyl-4-methyl-substituted coumarin core linked to an N-cyclohexyl acetamide group via an ether bridge. The ethyl and methyl groups on the coumarin ring enhance lipophilicity, while the cyclohexyl moiety on the acetamide contributes to steric bulk and modulates solubility. This compound is part of a broader class of coumarin acetamides studied for their biological activities, including anticancer, antioxidant, and receptor-binding properties .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclohexyl-2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H25NO4/c1-3-14-10-16-13(2)9-20(23)25-18(16)11-17(14)24-12-19(22)21-15-7-5-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,21,22)

InChI Key

HGMZQWOIZSHHCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC3CCCCC3)OC(=O)C=C2C

Origin of Product

United States

Preparation Methods

Direct Coupling via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple the chromene’s hydroxyl group with pre-formed N-cyclohexyl-2-hydroxyacetamide . This method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Advantages :

  • Avoids halogenated intermediates.

  • Higher stereochemical control.

Limitations :

  • Costlier reagents.

  • Lower yields (~65%) compared to alkylation-amidation.

Reductive Amination Pathway

In this method, 7-hydroxy-6-ethyl-4-methylcoumarin is converted to a ketone intermediate, which undergoes reductive amination with cyclohexylamine using sodium cyanoborohydride (NaBH₃CN) .

Reaction Scheme :
Chromene-OHChromene-COClNH(C₆H₁₁)Chromene-CONH(C₆H₁₁)\text{Chromene-OH} \rightarrow \text{Chromene-COCl} \xrightarrow{\text{NH(C₆H₁₁)}} \text{Chromene-CONH(C₆H₁₁)}

Conditions :

  • Solvent: Methanol.

  • Catalyst: Acetic acid.

  • Yield: ~75%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Alkylation-AmidationChloroacetylation → Amidation85%High yield, scalableUses toxic chloroacetyl chloride
Mitsunobu CouplingDirect OH coupling65%No halogenated byproductsExpensive reagents
Reductive AminationKetone formation → Reductive amination75%Mild conditionsMulti-step, lower yield

Purification and Characterization

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water mixture (yields >95% purity).

Characterization Data

  • Melting Point : 168–170°C (lit.).

  • ¹H NMR (CDCl₃) : δ 1.2–1.4 (m, cyclohexyl), 2.3 (s, CH₃), 4.6 (s, OCH₂CO), 6.2–7.8 (aromatic).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).

Industrial-Scale Considerations

For gram-scale synthesis, continuous flow reactors improve efficiency by minimizing intermediate isolation. Key adjustments include:

  • Temperature Control : Precise heating (±2°C) to prevent decomposition.

  • Catalyst Recycling : Rhodium-based catalysts in hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the acetamide or chromen-2-one core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as photoactive compounds and polymers

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Core Structure Variations

The target compound’s coumarin core differentiates it from purinone-based analogues like N-cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide (). Purinone derivatives often target adenosine receptors (e.g., A2A), while coumarin acetamides are explored for anticancer and antimicrobial activities due to their planar aromatic structure and redox properties .

Substituents on the Coumarin Ring

Variations in coumarin substituents significantly impact bioactivity:

  • 6-Ethyl-4-methyl (target compound): Enhances lipophilicity (logP ~2.24) and stabilizes the coumarin ring against metabolic degradation .
  • 6-Chloro-7-hydroxy-4-methyl (): Introduces electron-withdrawing chlorine and polar hydroxyl groups, increasing oxidative stability but reducing membrane permeability .

Table 1: Impact of Coumarin Substituents on Key Properties

Compound Substituents logP* Key Biological Activity
Target Compound 6-Ethyl, 4-methyl ~2.24 Anticancer, antimicrobial
6-Chloro-7-hydroxy-4-methyl 6-Cl, 7-OH, 4-methyl ~1.98 Antioxidant, anti-inflammatory
3-Benzyl-4-methyl 3-Bn, 4-methyl ~3.10 Cholinergic modulation

*Estimated from molecular descriptors in .

Acetamide Substituent Modifications

The N-cyclohexyl group distinguishes the target compound from analogues with aromatic or polar substituents:

  • N-(2-Chlorophenyl) (): The chloro group enhances electrophilicity, improving receptor affinity but increasing toxicity risks .
  • N-(Cyanomethyl) (): Introduces a nitrile group, boosting polarity (logD ~1.5) and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Table 2: Acetamide Substituent Effects

Compound Acetamide Substituent logD* Key Property
Target Compound Cyclohexyl ~2.24 High lipophilicity, metabolic stability
N-(3-Methylphenyl) Analogue 3-Methylphenyl ~2.50 Enhanced receptor binding
N-(Cyanomethyl) Analogue Cyanomethyl ~1.50 Improved solubility

Biological Activity

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antioxidant, and antimicrobial properties, supported by recent research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

N cyclohexyl 2 6 ethyl 4 methyl 2 oxo 2H chromen 7 yl oxy acetamide\text{N cyclohexyl 2 6 ethyl 4 methyl 2 oxo 2H chromen 7 yl oxy acetamide}

This structure features a cyclohexyl group and a coumarin moiety, which are critical for its biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar coumarin derivatives. For instance, a derivative identified as 1a demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This effect was attributed to the suppression of the MAPK and NF-kB signaling pathways, which are pivotal in inflammatory responses .

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

CompoundCytokine InhibitionMechanism of Action
1aTNF-α, IL-6MAPK and NF-kB suppression
2aTNF-α, IL-6NF-kB pathway inhibition

2. Antioxidant Activity

The antioxidant potential of N-cyclohexyl derivatives has been assessed through various assays. Coumarin compounds are known to enhance the body's endogenous antioxidant defense by activating Nrf2 signaling pathways. This activation leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress markers .

3. Antimicrobial Activity

The antimicrobial efficacy of coumarin derivatives has also been investigated. Compounds with similar structures have shown promising results against various bacterial strains. For example, derivatives exhibiting antifungal activity against Candida albicans and Aspergillus niger were reported to have minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Table 2: Antimicrobial Activity of Coumarin Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1bCandida albicans32
1cAspergillus niger16

Case Studies

Several case studies have been documented that illustrate the biological activity of coumarin derivatives similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced inflammation in animal models of arthritis by inhibiting cytokine release and modulating immune responses .
  • Antioxidant Properties : Research indicated that certain coumarin derivatives improved oxidative stress markers in diabetic rats, suggesting potential therapeutic applications in managing diabetes-related complications .
  • Antimicrobial Efficacy : A comparative study reported that modified coumarins exhibited superior antimicrobial properties against resistant strains of bacteria compared to conventional antibiotics, indicating their potential as alternative therapeutic agents .

Q & A

Q. How to validate computational models predicting the compound’s binding mode?

  • Validation Steps :
  • Co-Crystallization : Obtain X-ray structures of the compound bound to its target (e.g., BSA or enzymes).
  • Mutagenesis Studies : Alter key binding residues (e.g., His154 in kinases) and measure activity shifts.
  • Free Energy Calculations : Compare MM-GBSA results with experimental ΔG values .

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